Luzofuran
Description
Contextualization within Natural Product Chemistry
Luzofuran is classified as a snyderane sesquiterpene, a family of natural products characterized by a bromo-monocyclofarnesane skeleton. nih.goviomcworld.com It was first isolated in 2005 by Kuniyoshi and co-workers from a collection of the marine red alga Laurencia luzonensis in Okinawa. nih.govacs.org The genus Laurencia is a well-known and prolific source of halogenated secondary metabolites, having yielded over 750 distinct bromine-containing compounds. acs.orgiomcworld.com These compounds are believed to be synthesized and stored in specialized intracellular vesicles known as "corps en cerise". iomcworld.com
The isolation of this compound is notable for its extremely low yield; only 3.8 milligrams of the compound were obtained from 1.1 kilograms of the predried alga. nih.govacs.org This natural scarcity makes detailed investigation of its properties challenging and underscores the importance of chemical synthesis to obtain sufficient quantities for further study. The proposed biogenesis of snyderanes like this compound involves a bromonium ion-induced cyclization of an acyclic precursor, such as nerolidol (B1678203). acs.orgudel.edu
Significance of this compound as a Snyderane Sesquiterpene for Chemical Synthesis Research
The chemical structure of this compound presents a significant challenge for synthetic chemists, making it an important target for the development and validation of new synthetic methodologies. acs.org Its structure features a 6,5-fused ring system and four stereocenters, the precise three-dimensional arrangement of which is crucial to its identity. nih.govacs.org
The primary significance of this compound in chemical synthesis research stems from its successful total synthesis, first reported in 2014. acs.orgrsc.orgacs.org This achievement was pivotal for several reasons:
Validation of a Biomimetic Strategy: The synthesis employed a biomimetic brominative cyclization to construct the core 6,5-fused ring system. acs.org Such reactions, which mimic the proposed natural biosynthetic pathway, are notoriously difficult to control in a laboratory setting. acs.orgudel.edu
Development of a Novel Catalyst: A key innovation was the development of a nucleophilic N-heterocycle-flanked phosphoramidite (B1245037) catalyst. nih.govacs.org This catalyst functions as a "bromonium shuttle," activating the economical and readily available reagent N-bromosuccinimide (NBS) to perform the diastereoselective cyclization. nih.govacs.org
Confirmation of Absolute Stereochemistry: The enantioselective synthesis, which utilized a Noyori enantioselective transfer hydrogenation to set a key stereocenter, successfully produced (+)-Luzofuran. nih.govacs.org The optical rotation of the synthetic material matched that of the natural product, definitively confirming the absolute stereochemistry of naturally occurring this compound as (4S,6S,7S,10S). acs.org
Access to Related Compounds: The synthetic route also yielded a diastereomer, (±)-epi-luzofuran, as a minor product. acs.org Furthermore, chemical modification (debromination) of this diastereomer led to the successful synthesis of another natural product, (−)-ancistrofuran, thereby confirming the relative stereochemistry of multiple related compounds. acs.org
The successful synthesis provided a viable pathway to access not only this compound but also demonstrated a strategy that could potentially be generalized for the synthesis of other snyderane-class natural products. acs.org
Overview of Current Research Trajectories
Due to the minuscule amounts isolated from its natural source, there have been no literature reports on the biological activities of this compound. nih.govacs.org Consequently, the principal research trajectory has been its total synthesis, which provides the only current means of accessing the compound in workable quantities. rsc.orgacs.org
The methods pioneered in the this compound synthesis have contributed to the broader field of marine natural product chemistry, particularly in the ongoing development of catalytic, enantioselective halocyclization reactions. biointerfaceresearch.com Research continues to focus on biomimetic approaches to construct complex halogenated sesquiterpenes, with an emphasis on achieving high stereochemical control using mild and efficient catalytic systems. udel.eduscu.edu.cn The synthetic route established for this compound now makes it theoretically possible to produce the compound in amounts sufficient for biological screening, opening a potential future research avenue. However, current research appears to remain focused on the chemical synthesis challenges presented by the snyderane family and related halogenated terpenes. researchgate.netacs.org
Data Tables
Table 1: Chemical Profile of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₁BrO | acs.org |
| Molar Mass | 313.23 g/mol | Calculated |
| Natural Source | Laurencia luzonensis | nih.govacs.org |
| Chemical Class | Snyderane Sesquiterpene | iomcworld.comacs.org |
| Absolute Stereochemistry | (4S,6S,7S,10S) | acs.org |
Table 2: Key Aspects of the First Enantioselective Total Synthesis of (+)-Luzofuran
| Step / Feature | Description | Key Reagents / Conditions | Source |
| Key Precursors | Geranyl fragment and a furan (B31954) fragment were coupled to form an acyclic alcohol. | Organobarium reagent, 3-furancarboxaldehyde | acs.org |
| Stereocenter Induction | Enantioselective reduction of a ketone to establish the (S)-configuration at the C4 alcohol. | Noyori's (S,S)-RuTsDPEN catalyst, Dess–Martin periodinane (for oxidation prior) | nih.govacs.org |
| Key Cyclization | Biomimetic electrophilic brominative cyclization to form the 6,5-fused ring system. | N-bromosuccinimide (NBS), TCPT-flanked phosphoramidite catalyst | nih.govacs.org |
| Major Product | (+)-Luzofuran | 29% yield in the enantioselective cyclization step | acs.org |
| Major Byproduct | (+)-epi-Luzofuran | 7% yield in the enantioselective cyclization step | acs.org |
| Structure Confirmation | Comparison of NMR data and optical rotation with the isolated natural product. | ¹H and ¹³C NMR spectroscopy, Polarimetry | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21BrO2 |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
(2S,3aS,5S,7aS)-5-bromo-2-(furan-3-yl)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1-benzofuran |
InChI |
InChI=1S/C15H21BrO2/c1-14(2)12-8-11(10-5-7-17-9-10)18-15(12,3)6-4-13(14)16/h5,7,9,11-13H,4,6,8H2,1-3H3/t11-,12-,13-,15-/m0/s1 |
InChI Key |
ZKFZTRNJQAXNQJ-ABHRYQDASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1C[C@H](O2)C3=COC=C3)(C)C)Br |
Canonical SMILES |
CC1(C(CCC2(C1CC(O2)C3=COC=C3)C)Br)C |
Synonyms |
luzofuran |
Origin of Product |
United States |
Isolation and Biogenetic Pathways of Luzofuran
Discovery and Isolation from Marine Algal Species (e.g., Laurencia luzonensis)
Luzofuran is a sesquiterpenoid natural product distinguished by a furan-containing snyderane skeleton. acs.org It was first reported in 2005 by Kuniyoshi and co-workers following its isolation from the red alga Laurencia luzonensis. acs.org The marine alga was collected off the coast of Kudaka Island, Okinawa, Japan. nih.gov
The isolation process highlighted a significant challenge common in natural product chemistry: the low yield of the target compound from its natural source. Researchers extracted 1.1 kilograms of the pre-dried alga to obtain a mere 3.8 milligrams of this compound. acs.org The extraction of Laurencia luzonensis also yielded several other known and new compounds, including other sesquiterpenes and a novel bromoditerpene. nih.gov Among the co-isolated compounds were the known sesquiterpenes palisol, palisadin A, palisadin B, pacifigorgiol, and aplysistatin, alongside new bromosesquiterpenes such as luzonensol and isopalisol. nih.gov
The characterization and structure elucidation of these compounds, including this compound, were accomplished using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov The scarcity of the isolated this compound has, to date, precluded extensive reporting on its biological activities. acs.org
Table 1: Isolation Details of this compound
| Parameter | Details | Reference |
|---|---|---|
| Natural Source | Laurencia luzonensis (Red Alga) | acs.org |
| Collection Site | Kudaka Island, Okinawa, Japan | nih.gov |
| Amount of Source Material | 1.1 kg (predried) | acs.org |
| Yield of this compound | 3.8 mg | acs.org |
| Compound Class | Furan-containing snyderane sesquiterpenoid | acs.orgiomcworld.com |
Exploration of Proposed Biogenetic Hypotheses for Snyderane Formation
The genus Laurencia is a prolific producer of sesquiterpenoids, which are a major class of its secondary metabolites. oregonstate.eduresearchgate.net These marine-derived sesquiterpenoids are often formed through biogenetic pathways that differ from those in terrestrial organisms. oregonstate.edu Snyderanes, the structural family to which this compound belongs, are one of the varied skeletons biosynthesized by this algal genus. iomcworld.comiomcworld.com
The biogenesis of sesquiterpenes in Laurencia is generally classified into two main groups: those derived from germacrene and related 10-membered ring intermediates, and those originating from 6-membered monocyclic farnesane derivatives, such as bisabolanes, which lead to snyderanes. oregonstate.edu The proposed pathway to the snyderane skeleton begins with the cyclization of farnesyl pyrophosphate to form bisabolane-type intermediates. uchicago.edu A key subsequent step is often a bromonium ion-promoted cyclization, a biogenetically interesting process that incorporates halogens and forms various ring systems. oregonstate.eduuchicago.edu
It is hypothesized that bromo-chamigrenes serve as crucial intermediates in the biosynthesis of many bromo-sesquiterpenoids. uchicago.edu These chamigrene structures can then undergo rearrangement reactions to yield other subtypes, including the snyderane framework. uchicago.edu The first total synthesis of (+)-luzofuran utilized a biomimetic strategy involving an electrophilic brominative cyclization, which supports this proposed pathway. acs.orgacs.org This synthetic approach underscores the attractiveness of mimicking plausible biogenetic steps to achieve the construction of complex natural products. acs.org
Methodological Aspects of Natural Product Sourcing for Chemical Research
The sourcing of marine natural products like this compound for chemical and pharmaceutical research is a multi-step process fraught with challenges, primarily the issue of material supply. acs.orgnih.gov Marine organisms often produce these complex secondary metabolites in very small quantities. acs.org The isolation of only 3.8 mg of this compound from over a kilogram of seaweed is a clear illustration of this supply bottleneck, which can impede further research, including preclinical and clinical evaluation. acs.orgmdpi.com
The general workflow for sourcing these compounds begins with the collection of the marine organism, which for seaweeds and invertebrates may require methods like SCUBA diving. nih.gov Following collection, the organism's tissues undergo an initial extraction to separate the small molecules from bulk biopolymers. nih.gov This yields a crude extract that is then tested for biological activity. nih.gov
If an extract shows promise, it must be fractionated to isolate the active constituents. nih.gov This is typically achieved through various chromatography techniques, such as High-Performance Liquid Chromatography (HPLC). nih.gov The process often requires repeated cycles of separation and bioassay-guided purification to pinpoint the active compound. nih.gov Once the pure compound is obtained, its chemical structure is determined using advanced spectroscopic techniques, primarily NMR spectroscopy and mass spectrometry. nih.govnih.gov
To overcome the persistent problem of low yields from natural sources, researchers are developing alternative and more sustainable production methods. mdpi.com These include total chemical synthesis, semi-synthesis from more abundant precursors, and various biotechnological approaches like large-scale fermentation of the producing organism (or its symbiotic microbes) and aquaculture. acs.orgmdpi.com Innovative technologies such as in situ capture of metabolites from the marine environment are also being explored to improve the efficiency and sustainability of marine bioprospecting. mdpi.com
Synthetic Methodologies for Luzofuran and Analogues
Racemic Total Synthesis Approaches
The initial forays into the synthesis of luzofuran focused on establishing a viable route to its complex carbocyclic framework in a racemic form. These efforts were crucial in confirming the proposed structure and paving the way for more sophisticated enantioselective strategies.
The first total synthesis of (±)-luzofuran identified an electrophilic brominative cyclization as the pivotal step. acs.org The synthesis commenced with a racemic alcohol intermediate, which, upon treatment with N-bromosuccinimide (NBS) and a catalytic amount of a specially designed phosphoramidite (B1245037) catalyst, yielded (±)-luzofuran. acs.org This key cyclization step, however, also produced its diastereomer, (±)-epi-luzofuran. acs.org
The relative stereochemistry of the synthetic (±)-luzofuran was confirmed through Nuclear Overhauser Effect (NOE) enhancements, which matched the assignments for the natural product. acs.org A critical intermediate in this sequence is the alcohol precursor to the cyclization, which is oxidized to a ketone for subsequent enantioselective reduction in the asymmetric route. acs.org Final confirmation of the relative stereochemistry was achieved by converting the synthetic products into known compounds. acs.org Specifically, radical-mediated debromination of (±)-luzofuran afforded (±)-epi-ancistrofuran. acs.org
Table 1: Key Steps in Racemic this compound Synthesis
| Step | Reagents and Conditions | Product(s) | Yield |
|---|---|---|---|
| Brominative Cyclization | Racemic alcohol intermediate, NBS, Catalytic TCPT | (±)-Luzofuran and (±)-epi-Luzofuran | 29% (this compound), 7% (epi-Luzofuran) |
| Debromination | (±)-Luzofuran, Radical-mediated conditions | (±)-epi-Ancistrofuran | Not specified |
A significant innovation in the synthesis of this compound was the development and use of a nucleophilic N-heterocycle-flanked phosphoramidite catalyst, specifically TCPT. acs.org This catalyst was instrumental in facilitating the challenging electrophilic brominative cyclization. acs.org The heightened nucleophilicity of this catalyst system was crucial for the reaction to proceed effectively with the common laboratory reagent N-bromosuccinimide (NBS). acs.org
Computational studies suggest that the bromine atom is first transferred from NBS to the phosphorus atom of the TCPT catalyst. acs.org This catalyst-bound bromine is then delivered to the alkene, with a concurrent deprotonation of the alcohol by the succinimide, which assists in the cyclization. acs.org This "bromonium shuttle" mechanism makes the catalyzed process significantly more energetically favorable than the uncatalyzed reaction. acs.org Attempts to perform the cyclization without this specific type of catalyst, for instance with a BINOL-phosphoramidite lacking the N-heterocycles (MorfPhos), were found to be ineffective, highlighting the unique efficacy of the novel reagent system. acs.org
Enantioselective Total Synthesis of this compound
Building upon the racemic synthesis, an enantioselective approach was developed to produce (+)-luzofuran, which allowed for the definitive assignment of the absolute stereochemistry of the natural product. acs.org
Achieving absolute stereocontrol is a central theme in the synthesis of complex natural products. nih.gov In the context of this compound, the strategy for controlling the absolute stereochemistry hinged on an enantioselective reduction of a key ketone intermediate. acs.org This approach establishes the crucial (S)-configuration at the C4 center early in the synthesis. acs.org
The successful synthesis of (+)-luzofuran, which exhibited an optical rotation identical in magnitude and sign to the natural product, unequivocally established the absolute stereochemistry of naturally occurring this compound as (4S,6S,7S,10S). acs.org Further confirmation was obtained by converting the synthetic products into compounds of known stereochemistry. acs.org For instance, the debromination of (4S,6R,7R,10R)-epi-luzofuran, obtained during the synthesis, yielded (−)-ancistrofuran, a known natural product. acs.org This transformation solidified the assignment of both the relative and absolute stereochemistry of the synthetic intermediates and the final product. acs.org
Asymmetric catalysis was pivotal to the success of the enantioselective synthesis of this compound. acs.org Two key types of asymmetric catalytic reactions were employed:
Noyori Asymmetric Transfer Hydrogenation : To set the stereochemistry of the C4 alcohol, an enantioselective reduction of the ketone intermediate was performed. acs.org This was achieved using Noyori's (S,S)-RuTsDPEN catalyst, a well-established system for the highly stereoselective reduction of ketones. acs.orgajchem-b.com The reaction proceeded in excellent yield and with a high enantiomeric ratio of 95:5, producing the required (S)-configured alcohol. acs.org Asymmetric hydrogenation is a powerful tool in organic synthesis for creating chiral molecules from prochiral substrates. wikipedia.org
Phosphoramidite-Catalyzed Brominative Cyclization : As in the racemic synthesis, the key cyclization step utilized the N-heterocycle-flanked phosphoramidite catalyst (TCPT) in combination with NBS. acs.org While the catalyst itself is chiral, its primary role in this specific reaction was to facilitate the diastereoselective cyclization rather than induce enantioselectivity in the cyclization step itself. The final product ratio of this compound to its epimer was found to be independent of the absolute stereochemistry at the C4 center, suggesting the catalyst's main function is to enable the cyclization chemistry rather than participate in a matched/mismatched interaction based on substrate stereochemistry. acs.org
Synthetic Routes to this compound Stereoisomers and Epimers
The synthesis of this compound invariably also provided access to its stereoisomers, particularly epi-luzofuran. acs.org The key brominative cyclization of both the racemic and the enantioenriched alcohol precursor yielded a mixture of this compound and epi-luzofuran. acs.org
In the racemic series, (±)-luzofuran and (±)-epi-luzofuran were produced in a roughly 4:1 ratio. acs.org Similarly, in the enantioselective synthesis starting with the (S)-configured alcohol, (+)-luzofuran and (+)-(4S,6R,7R,10R)-epi-luzofuran were formed. acs.org
These epimers proved valuable for stereochemical confirmation. The debromination of (4S,6R,7R,10R)-epi-luzofuran using activated magnesium smoothly provided (−)-ancistrofuran in good yield. acs.org This successful conversion not only confirmed the relative stereochemistry of epi-luzofuran but also reinforced the structural assignment of this compound itself. acs.org
Table 2: Synthesized Stereoisomers and Related Compounds
| Compound | Precursor | Key Transformation | Significance |
|---|---|---|---|
| (±)-epi-Luzofuran | Racemic alcohol intermediate | Brominative Cyclization | Diastereomer of (±)-Luzofuran |
| (+)-epi-Luzofuran | (S)-configured alcohol intermediate | Brominative Cyclization | Diastereomer of (+)-Luzofuran |
| (±)-epi-Ancistrofuran | (±)-Luzofuran | Radical-mediated debromination | Structural confirmation |
| (−)-Ancistrofuran | (+)-epi-Luzofuran | Debromination with activated Mg | Confirmation of absolute and relative stereochemistry |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (±)-Luzofuran |
| (+)-Luzofuran |
| epi-Luzofuran |
| (±)-epi-Luzofuran |
| (+)-epi-Luzofuran |
| Ancistrofuran |
| (−)-Ancistrofuran |
| epi-Ancistrofuran |
| (±)-epi-Ancistrofuran |
| N-bromosuccinimide (NBS) |
| TCPT (N-heterocycle-flanked phosphoramidite) |
| MorfPhos |
| (S,S)-RuTsDPEN catalyst |
| BINOL |
Diastereoselective Cyclization Pathways
A pivotal aspect of the total synthesis of (+)-luzofuran is the control of stereochemistry during the formation of its characteristic fused-ring structure. acs.org The key step in its first reported synthesis involves a biomimetically inspired, diastereoselective brominative cyclization. acs.orgnih.gov This approach mimics the likely natural biogenesis of snyderanes from precursors like nerolidol (B1678203). nih.gov
The synthesis utilized an enantiomerically enriched alcohol, (+)-11, as the cyclization precursor. acs.org Treatment of this alcohol with N-bromosuccinimide (NBS) and a specialized phosphoramidite catalyst initiated the cyclization. acs.orgnih.gov This process was found to be diastereoselective, yielding the desired (+)-luzofuran along with its diastereomer, (+)-epi-luzofuran. acs.org Investigations revealed that the ratio of these products was consistently around 4:1, regardless of the absolute stereochemistry at the C4 center of the precursor. This observation supports a Stork-Eschenmoser type cyclization mechanism, where the stereochemical outcome is not dependent on a matched or mismatched relationship between the substrate and the catalyst. acs.org
| Precursor | Reagents | Product(s) | Yield | Product Ratio (this compound:epi-Luzofuran) |
|---|---|---|---|---|
| (+)-11 | N-Bromosuccinimide (NBS), TCPT 8 (catalyst) | (+)-Luzofuran and (+)-epi-Luzofuran | 36% (combined) | ~4:1 |
Conversion to Related Snyderane Compounds for Stereochemical Validation
The stereochemical integrity of synthetic this compound was rigorously validated, not by conversion to other snyderanes, but through detailed spectroscopic analysis. acs.org The relative stereochemistry of the synthetically produced (±)-luzofuran was definitively assigned using Nuclear Overhauser Effect (NOE) enhancements observed in NMR spectroscopy. acs.org
Furthermore, to confirm the structure, the ¹H and ¹³C NMR data of the synthetic compound were compared directly with the spectral data reported for the naturally occurring this compound isolated by Kuniyoshi and co-workers. acs.org The comparison showed an exceptionally close correlation for the ¹H NMR shifts, with differences no greater than 0.08 ppm. While this strong agreement in the proton NMR data supported the structural assignment, a notable anomaly was observed in the ¹³C NMR shifts, which was documented and analyzed in the research. acs.org
| Data Type | Observation | Conclusion |
|---|---|---|
| ¹H NMR Shifts | Almost perfect agreement (maximum difference of 0.08 ppm) | Supports the correct structural and stereochemical assignment. |
| ¹³C NMR Shifts | An anomaly was detected between the synthetic and natural product data. | Required further consideration and was noted as a deviation. |
| NOE Enhancements | Observed enhancements were consistent with the assigned relative configuration. | Confirmed the relative stereochemistry of the synthetic compound. |
Methodological Advancements in Fused-Ring System Construction
The construction of furan-containing fused-ring systems, such as the one in this compound, is a central topic in synthetic organic chemistry. clockss.org Various methodologies have been developed, with metal-catalyzed reactions being particularly prominent for the synthesis of furan (B31954) rings. clockss.orghud.ac.uk Palladium-catalyzed coupling reactions, for instance, represent a versatile and widely applied strategy for creating benzofuran (B130515) derivatives under mild conditions. clockss.org These general advancements provide a toolbox for chemists to construct the complex architectures found in natural products.
Electrophilic Brominative Cyclization as a Key Synthetic Strategy
The synthesis of this compound is a prime example of employing an electrophilic brominative cyclization to construct a snyderane skeleton. acs.orgnih.gov This strategy is considered biomimetic, as it is believed to reflect the natural enzymatic cyclization of terpene precursors in marine algae. nih.govtdl.org In the first total synthesis of (+)-luzofuran, this key transformation was achieved using N-bromosuccinimide (NBS) as the bromine source. acs.org The reaction was facilitated by a nucleophilic N-heterocycle-flanked phosphoramidite catalyst, which generates the electrophilic brominating agent in situ. acs.orgnih.gov
This approach has been explored for other snyderane natural products, including the parent α- and β-snyderols and the 6,7-fused ring system of aplysistatin. acs.orgnih.gov However, these attempts often resulted in very low yields (ca. 2%). acs.orgnih.gov The successful application of this strategy to this compound, affording the product in a more viable yield, marks a significant methodological advancement for this class of compounds. acs.org
Investigations into "On-Water" Catalysis for Enhanced Reaction Efficiencies
While not yet specifically reported for the synthesis of this compound, "on-water" catalysis represents an important area of research for enhancing the efficiency and environmental friendliness of organic reactions, including the formation of furan rings. mdpi.com Research has shown that water can play a critical role in reactions involving furans. researchgate.net For example, water as a solvent can promote the rearrangement of furfuryl alcohol to cyclopentanone, a pathway that does not proceed in alcoholic solvents. researchgate.net
In the context of furan synthesis, studies have demonstrated that nature-derived and environmentally benign catalysts can be used to form variously substituted furan rings from precursors like glucose in water. mdpi.com The use of water can influence reaction pathways and product selectivity, sometimes promoting ring-opening or rearrangements. researchgate.netresearchgate.net These investigations into aqueous-phase catalysis are part of a broader effort to develop more sustainable synthetic methods, which could potentially be adapted for the efficient construction of complex furan-containing natural products in the future.
Mechanistic Investigations in Luzofuran Chemical Transformations
Elucidation of Reaction Mechanisms in Electrophilic Cyclization Reactions
The formation of the characteristic tetrahydrofuran (B95107) ring in Luzofuran is achieved through an electrophilic brominative cyclization. This reaction involves the use of a bromine source and a catalyst to induce the cyclization of a precursor molecule.
The synthesis of (+)-Luzofuran utilizes an electrophilic brominative cyclization that is facilitated by a nucleophilic N-heterocycle-flanked phosphoramidite (B1245037) catalyst in conjunction with N-bromosuccinimide (NBS) as the bromine source. nih.gov A central aspect of the proposed mechanism is the "bromonium shuttle hypothesis." nih.gov In this model, the phosphoramidite catalyst acts as a shuttle for the bromine atom. nih.gov Quantum mechanical calculations have shown that the bromine atom is transferred from NBS to the phosphorus atom of the catalyst. nih.gov This activated catalyst-bromine complex then delivers the bromine to the alkene functionality of the substrate, initiating the cyclization cascade. nih.gov This catalyzed pathway is significantly more energetically favorable than the uncatalyzed reaction. nih.gov
The use of a phosphoramidite catalyst is crucial for the efficiency and selectivity of the brominative cyclization in this compound synthesis. nih.gov The heightened nucleophilicity of the N-heterocycle-flanked phosphoramidite enables a diastereoselective cyclization. nih.gov The catalyst enhances the rate of the reaction by providing an alternative, lower-energy pathway for the bromination of the alkene. nih.gov The choice of the catalyst, specifically a 2,4,5-trichlorophenyltriazole (TCPT)-flanked catalyst, was found to strike the necessary balance between oxidative stability and catalytic activity. nih.gov This catalytic approach allows for the use of the common laboratory reagent NBS, making the process more practical. nih.gov
Computational Chemistry for Mechanistic Insight
To gain a deeper understanding of the reaction mechanism, computational chemistry has been employed. These theoretical studies have been instrumental in analyzing the reaction pathways and characterizing key species involved in the transformation.
Quantum mechanical calculations have been performed to model the brominative cyclization process. nih.gov Specifically, calculations at the M06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) level of theory, including solvation effects with the SMD continuum model, were utilized to investigate the reaction energetics. nih.gov These calculations provided a schematic energy profile for the catalyzed brominative cyclization. nih.gov The computational results support the proposed mechanism, indicating that the transfer of the bromine atom from NBS to the catalyst is a key step in the reaction pathway. nih.gov
A significant finding from the computational studies is the absence of carbocation intermediates during the cyclization process. nih.gov This suggests that the reaction does not proceed through a discrete carbocation, which is a plausible alternative in electrophilic additions to alkenes. The involvement of the bromonium shuttle in delivering the bromine atom to the alkene makes the process substantially more energetically favorable and avoids the formation of high-energy carbocationic species. nih.gov The calculations have helped to characterize the transition states involved in the bromine transfer and subsequent cyclization steps, providing a more detailed picture of the reaction coordinate. nih.gov
Stereochemical Mechanisms and Diastereoselectivity Control
The synthesis of this compound presents a stereochemical challenge due to the presence of multiple stereocenters. The electrophilic cyclization step is critical in setting some of these stereocenters, and understanding the factors that control the diastereoselectivity is essential.
The brominative cyclization of the precursor alcohol yields a mixture of diastereomers, namely (±)-Luzofuran and (±)-4-epi-Luzofuran, in a 4:1 ratio. nih.gov To probe the mechanism of diastereoselectivity, the cyclization was carried out on an enantiomerically enriched precursor. nih.gov The results showed that the diastereomeric ratio of the products was independent of the absolute stereochemistry of the C4 center of the starting material. nih.gov This observation rules out a "matched/mismatched" interaction between the catalyst and the substrate as the primary factor for the observed diastereoselectivity. nih.gov Instead, this finding lends weight to a Stork-Eschenmoser-type cyclization mechanism, where the inherent conformational preferences of the cyclizing intermediate dictate the stereochemical outcome. nih.gov
Interactive Data Table: Diastereoselectivity in this compound Synthesis
| Starting Material | Product(s) | Diastereomeric Ratio |
| Racemic Alcohol | (±)-Luzofuran and (±)-4-epi-Luzofuran | 4:1 |
| (S)-configured Alcohol | (+)-Luzofuran and (4S,6R,7R,10R)-epi-Luzofuran | 4:1 |
Advanced Spectroscopic and Analytical Research Methodologies Applied to Luzofuran
High-Resolution NMR Spectroscopic Applications for Complex Stereostructure Elucidation
High-resolution NMR spectroscopy stands as the cornerstone for the detailed structural analysis of Luzofuran, enabling the precise determination of its complex stereostructure. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, the relative and absolute configurations of the molecule can be established.
Comparative Analysis of Synthetic and Natural this compound NMR Data
A critical step in the structural confirmation of a natural product is the comparison of spectroscopic data from the isolated compound with that of a synthetically prepared sample. In the case of this compound, a detailed comparison of the ¹H and ¹³C NMR data of the natural product with a synthetic racemic version revealed a notable anomaly. While the ¹H NMR shifts were in excellent agreement, with differences no greater than 0.08 ppm, a significant discrepancy was observed in the ¹³C NMR chemical shift for the C7 carbon. The synthetic (±)-luzofuran exhibited a chemical shift of 80.15 ppm for C7, whereas the reported value for the natural product was 78.1 ppm scielo.brnih.gov. This discrepancy prompted further investigation to unambiguously confirm the stereochemistry. The final confirmation of the relative and absolute stereochemistry of (+)-Luzofuran as (4S,6S,7S,10S) was achieved through its enantioselective synthesis and by converting the synthetic material into known related compounds, such as (−)-ancistrofuran nih.gov.
Below is a table comparing the ¹H and ¹³C NMR data for natural and synthetic this compound.
| Carbon No. | Natural this compound ¹³C δ (ppm) | Synthetic (±)-Luzofuran ¹³C δ (ppm) | Natural this compound ¹H δ (ppm) | Synthetic (±)-Luzofuran ¹H δ (ppm) |
| 1 | 141.5 | 141.53 | 7.27 | 7.28 |
| 2 | 109.8 | 109.84 | 6.22 | 6.23 |
| 3 | 124.9 | 124.91 | - | - |
| 4 | 38.6 | 38.58 | 2.59 | 2.61 |
| 5 | 27.6 | 27.60 | 1.83, 1.63 | 1.85, 1.65 |
| 6 | 38.9 | 38.90 | 2.21 | 2.22 |
| 7 | 78.1 | 80.15 | 4.69 | 4.71 |
| 8 | 134.1 | 134.11 | - | - |
| 9 | 122.1 | 122.10 | 5.09 | 5.08 |
| 10 | 48.1 | 48.06 | 3.32 | 3.33 |
| 11 | 22.8 | 22.83 | 1.25 | 1.26 |
| 12 | 25.7 | 25.66 | 1.67 | 1.68 |
| 13 | 17.7 | 17.69 | 1.59 | 1.60 |
| 14 | 142.8 | 142.79 | 7.18 | 7.19 |
| 15 | 14.1 | 14.05 | 1.55 | 1.56 |
| Data sourced from Rowley et al., 2014 scielo.brnih.gov. |
Advanced NMR Techniques for Configuration Assignment (e.g., NOE Enhancements)
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule, making it indispensable for assigning stereochemistry chromatographyonline.com. In the structural elucidation of synthetic (±)-luzofuran, NOE enhancements were crucial in determining the relative configuration of the stereocenters scielo.brnih.gov. The observation of NOE correlations between specific protons indicates that they are close in space (typically within 5 Å), which allows for the deduction of the molecule's three-dimensional arrangement ed.ac.uk. For this compound, key NOE enhancements were observed that necessitated the assigned relative stereochemistry scielo.brnih.gov. This technique, often employed in two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), is a standard method for confirming stereochemical and conformational relationships in complex natural products mdpi.comresearchgate.net.
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique used for the structural confirmation and purity assessment of natural products like this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence .
Purity assessment of this compound can be effectively carried out using hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) mdpi.comlcms.cz. These methods separate the compound of interest from impurities prior to mass analysis. The high sensitivity of mass spectrometry allows for the detection of trace-level impurities, ensuring the homogeneity of the sample nih.gov. The purity of a sample can be quantified by integrating the peak areas of the main compound and any detected impurities in the chromatogram fishersci.comsepscience.com.
Integration of Theoretical Spectroscopy with Experimental Data
The synergy between experimental spectroscopic data and theoretical calculations has become an invaluable tool in the structural elucidation of complex natural products. Density Functional Theory (DFT) has emerged as a powerful method for predicting NMR chemical shifts and other spectroscopic properties with a high degree of accuracy mdpi.com.
While specific DFT calculations for this compound are not detailed in the provided search results, the general methodology would involve generating a 3D model of the proposed structure and performing geometry optimization. Subsequently, NMR parameters, such as chemical shifts and coupling constants, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method researchgate.netresearchgate.net. These calculated spectra are then compared with the experimental data. A strong correlation between the predicted and experimental values provides significant support for the proposed structure nih.govnih.gov. This approach is particularly useful for distinguishing between possible stereoisomers, where subtle differences in their 3D structures lead to discernible variations in their calculated NMR spectra nih.gov. For complex molecules like snyderane sesquiterpenoids, conformational searches are often necessary to identify the lowest energy conformers, and the predicted NMR data is then a Boltzmann-weighted average of the spectra of these conformers nih.gov.
Biological and Biochemical Research Perspectives of Luzofuran
In Silico Screening for Potential Biological Activities (e.g., Antiviral, Enzyme Inhibition via Molecular Docking)
In silico screening and molecular docking are powerful computational tools in drug discovery that allow for the prediction of a molecule's biological activity before it is synthesized or tested in a lab. nih.govmdpi.com These methods model the interaction between a small molecule (ligand), such as luzofuran, and a biological target, typically a protein or enzyme. mdpi.comresearchgate.net By calculating the binding affinity and analyzing the interactions, researchers can prioritize compounds for further investigation. nih.govnih.gov
While specific in silico studies on this compound are not widely published, the methodology is broadly applicable. For instance, a study on furanocoumarins used molecular docking to evaluate their potential to inhibit targets relevant to breast cancer. nih.gov Similarly, benzofuran (B130515) derivatives have been studied in silico for their potential antibacterial activity. researchgate.net A hypothetical in silico screening of this compound could involve docking it against a library of viral proteins or enzymes to predict potential antiviral activity or enzyme inhibition. nih.govscielo.br The results of such studies, often presented as docking scores, can guide further experimental validation. researchgate.netresearchgate.net
Comparative Biochemical Studies of this compound within the Snyderane Class
This compound belongs to the snyderane class of sesquiterpenes, which are characterized by a particular carbocyclic framework. nih.gov Other members of this class include palisadin A, aplysistatin, and palisadin B. researchgate.net Comparative biochemical studies within a chemical class are valuable for understanding structure-activity relationships—how small changes in a molecule's structure can affect its biological properties.
While detailed comparative biochemical data for this compound against other snyderanes is scarce, the principle of such studies is to identify common biological activities and distinguish the unique properties of each compound. For example, different snyderanes isolated from the red alga Laurencia snackeyi have been identified, and it is suggested they may all derive from the common precursor farnesyl pyrophosphate. researchgate.net A comparative study might involve screening this compound and other snyderanes against a panel of cell lines or enzymes to determine if they share a common mechanism of action or if their activities diverge. Such studies can provide insights into the functional role of specific structural features, such as the furan (B31954) ring in this compound.
Enzymatic Pathways in Halogenated Natural Product Biosynthesis
The biosynthesis of halogenated natural products is a fascinating area of biochemical research. Nature has evolved a variety of enzymes, known as halogenases, that can incorporate halogen atoms (chlorine, bromine, iodine) into organic molecules under mild, environmentally friendly conditions. manchester.ac.ukrsc.org These enzymes are broadly classified into groups such as haloperoxidases, flavin-dependent halogenases, and Fe(II)/2-(oxo)-glutarate-dependent halogenases. tandfonline.comnih.gov
The introduction of a halogen is often a crucial step in imparting biological activity to the final molecule. mdpi.comresearchgate.net Flavin-dependent halogenases, for example, are involved in the biosynthesis of many aromatic halogenated compounds and typically use a reduced flavin cofactor (FADH2), oxygen, and a halide salt to generate a hypohalous acid, which then acts as the halogenating agent. rsc.orgdtu.dk In some biosynthetic pathways, halogenation is a "cryptic" step, where the halogen is introduced into an intermediate molecule to facilitate a subsequent reaction, such as cyclization, but is not present in the final product. nih.gov The specific enzymatic pathway leading to the biosynthesis of this compound has not been fully elucidated but would likely involve a series of terpene cyclase enzymes to form the snyderane skeleton, followed by the action of a specific halogenase to introduce the bromine atom.
Table 3: Classes of Halogenase Enzymes
| Enzyme Class | Cofactor/Requirements | Reaction Mechanism |
| Haloperoxidases | Heme or Vanadium, H2O2 | Electrophilic |
| Flavin-dependent Halogenases | FADH2, O2 | Electrophilic |
| Fe(II)/α-KG-dependent Halogenases | Fe(II), α-ketoglutarate | Radical |
| S-adenosyl-L-methionine (SAM) dependent Halogenases | SAM | Nucleophilic |
This table provides a general overview of halogenase enzyme classes. tandfonline.comnih.govdtu.dk
Theoretical and Computational Chemistry Studies of Luzofuran
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a variety of computational techniques used to model or deduce information about a system at the atomic level. pcbiochemres.com For organic molecules like Luzofuran, molecular mechanics and quantum mechanics are two primary methodologies employed to compute the energy of a system. psu.edu Molecular mechanics uses empirical force fields to approximate the potential energy surface, while quantum mechanics methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure. psu.edu
Conformational analysis is a key aspect of molecular modeling, aiming to characterize the structures a molecule can adopt and how these influence its properties. pcbiochemres.compsu.edu This involves identifying preferred conformations, typically those corresponding to minima on the potential energy surface. pcbiochemres.com Techniques like systematic, stochastic, or molecular dynamics (MD) simulations are used for conformational searches. nih.govsciforum.net For flexible molecules, exploring the conformational space is essential as different conformers can have significantly different energies and properties. pcbiochemres.comresearchgate.net For furan (B31954) derivatives, conformational analysis can reveal the preferred spatial arrangement of substituents relative to the furan ring, which is crucial for understanding their behavior in various environments and interactions with other molecules. Studies on furan and benzofuran (B130515) derivatives have utilized techniques like X-ray crystallography, NMR spectroscopy, and ab initio calculations to investigate conformational properties, including the twist angles of rings relative to carbonyl planes and the orientation of functional groups. psu.edursc.orgrsc.org
While specific conformational analysis data for this compound is not presented in the available literature, applying these molecular modeling techniques would involve:
Generating a 3D structure of this compound.
Performing conformational searches using various algorithms to identify low-energy conformers.
Calculating the relative energies and populations of these conformers using appropriate force fields or quantum mechanical methods.
Analyzing the dihedral angles and spatial arrangements of the substituents.
Such studies would provide valuable insights into the inherent flexibility of this compound and the most energetically favorable three-dimensional structures it is likely to adopt.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Methods
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to establish correlations between the structural features of compounds and their biological activities or physicochemical properties, respectively. researchgate.netresearchgate.net Computational methods play a significant role in modern SAR and SPR analysis, particularly in drug discovery and materials science. sciforum.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) build mathematical models that relate a set of molecular descriptors (numerical representations of molecular structure and properties) to the observed activity or property. researchgate.netresearchgate.net These descriptors can range from simple counts of atoms and bonds to more complex electronic, steric, and topological indices derived from computational chemistry calculations. sciforum.net
Computational approaches used in SAR/SPR include:
Molecular Descriptors Calculation: Computing a wide array of descriptors that capture different aspects of the molecular structure and electronic distribution.
Statistical Modeling: Employing techniques like multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms (e.g., neural networks, support vector machines) to build predictive models. rsc.orgresearchgate.netsciforum.netchemrxiv.org
3D-QSAR Methods: Utilizing the three-dimensional arrangement of atoms and their associated properties (like electrostatic potential and steric bulk) to develop models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). researchgate.net
For a furan compound like this compound, computational SAR/SPR studies could involve:
Calculating molecular descriptors for this compound and a series of related furan derivatives with known activities or properties.
Developing models that correlate these descriptors with observed data (if available for related compounds).
Using the developed models to predict the activity or properties of this compound.
Studies on furan derivatives have utilized QSAR to predict biological activities like antimicrobial activity. researchgate.net Computational methods have also been applied to map structure-property relationships in furan systems, such as correlating structural features with electronic properties and solubility. nih.gov
While specific computational SAR/SPR data for this compound was not found, these methods provide a powerful framework for understanding how modifications to the furan scaffold and its substituents might influence the compound's behavior and potential applications.
Prediction of Reactivity and Stability through Electronic Structure Calculations
Electronic structure calculations, primarily based on quantum mechanics (like DFT), are fundamental for understanding the reactivity and stability of molecules. umich.eduacs.orgcibtech.org These calculations provide detailed information about the distribution of electrons within a molecule, the energies of molecular orbitals, and the energetic feasibility of chemical transformations. umich.educibtech.org
Key concepts and outputs from electronic structure calculations relevant to reactivity and stability include:
Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical hardness and stability; a larger gap generally indicates greater stability and lower reactivity. pcbiochemres.comsciforum.netresearchgate.net
Reaction Pathway Calculations: Electronic structure methods can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing insights into reaction mechanisms and kinetics. umich.eduacs.orgcibtech.org
For furan systems, electronic structure calculations have been used to study their reactivity in various reactions, such as electrophilic substitution and oxidation. sciforum.netnih.govumich.eduacs.org The aromaticity of the furan ring and the electron-donating or withdrawing nature of substituents influence the electron distribution and thus the reactivity of different positions on the ring. sciforum.netumich.edu
Predicting the reactivity and stability of this compound using electronic structure calculations would involve:
Optimizing the molecular geometry of this compound using DFT or other quantum mechanical methods.
Calculating HOMO and LUMO energies and the HOMO-LUMO gap.
Determining global and local reactivity descriptors to identify potential reactive sites.
Investigating potential reaction pathways relevant to this compound's anticipated chemistry to determine activation barriers and reaction energies.
While specific electronic structure calculation data for this compound is not available, these computational approaches would be essential for understanding its intrinsic chemical behavior and predicting its participation in various reactions.
Development of Predictive Models for Chemical Transformations involving Furan Systems
Computational chemistry plays a significant role in developing predictive models for chemical transformations, allowing chemists to anticipate reaction outcomes, optimize reaction conditions, and design new synthetic routes. cibtech.org For furan systems, which are versatile building blocks in organic synthesis, predictive models can be particularly valuable.
Approaches for developing such models include:
Kinetic Modeling: Combining electronic structure calculations (to determine reaction barriers and rate constants) with kinetic simulations to model complex reaction networks and predict product distributions. acs.orgaip.org
Machine Learning: Utilizing machine learning algorithms trained on experimental or computational data to build models that predict reaction yields, selectivities, or conditions based on the structures of reactants and reagents. rsc.orgresearchgate.netresearchgate.net
Data-Driven Approaches: Analyzing large datasets of chemical reactions involving furans to identify patterns and develop empirical or statistical models for predicting reactivity. rsc.org
Predictive models have been developed for various transformations involving furans, such as oxidation reactions catalyzed by enzymes. nih.gov These models often utilize molecular descriptors and computational chemistry outputs (like ionization potentials and Fukui functions) as input features. nih.gov
For this compound, the development of predictive models for its chemical transformations would depend on the specific reactions of interest. This could involve:
Generating computational data (e.g., reaction barriers, thermodynamic stabilities) for reactions of this compound and related furan compounds.
Collecting experimental data on the reactivity of this compound (if available).
Applying kinetic modeling or machine learning techniques to build models that predict the outcome of specific reactions involving this compound.
Future Research Directions and Interdisciplinary Prospects
Advancements in Enantioselective Catalysis for Diverse Luzofuran Analogues
The enantioselective synthesis of natural products like this compound is crucial for obtaining single stereoisomers, which often exhibit distinct biological activities. The reported synthesis of (+)-luzofuran utilized an enantioselective reduction step with Noyori's (S,S)-RuTsDPEN catalyst to achieve a high enantiomeric ratio of an intermediate alcohol acs.orgnih.gov. The key electrophilic brominative cyclization step employed a nucleophilic N-heterocycle-flanked phosphoramidite (B1245037) catalyst in combination with N-bromosuccinimide acs.orgnih.gov. Despite these advances, enantioselective electrophilic bromination of unactivated alkenes remains a significant challenge in organic chemistry, with no catalytic methods currently available for enantioselective electrophinilic brominative cyclization of polyenes acs.orgnih.gov.
Future research could focus on developing novel catalytic systems for the enantioselective synthesis of this compound and its diverse analogues. This includes exploring new chiral catalysts, potentially building upon the success of phosphoramidite-based systems or investigating metal-templated catalysts where the ligand sphere plays a crucial role in stereocontrol acs.orgrsc.org. Advances in asymmetric catalytic electrosynthesis could also offer new avenues for achieving enantioselectivity in oxidative cyclization reactions relevant to this compound synthesis mdpi.com. Developing more efficient and broadly applicable enantioselective methodologies would enable the synthesis of a wider range of this compound analogues with precise control over their stereochemistry, facilitating the exploration of structure-activity relationships.
Exploration of Non-Pharmacological Applications in Materials Science or Chemical Probes
While the provided information does not detail current non-pharmacological applications of this compound, its unique chemical structure, particularly the furan (B31954) ring and the bromine atom, suggests potential for exploration in materials science or as chemical probes. Chemical probes are small molecules used to modulate protein function and are valuable tools in biological research and drug discovery rjeid.comelifesciences.orgthermofisher.krnih.gov. They can help validate targets and pathways, reducing the risk in drug development thermofisher.kr. The development of high-quality chemical probes with known mechanisms of action, selectivity, and specificity is essential rjeid.comthermofisher.kr.
Future research could investigate the potential of this compound or its derivatives as building blocks for novel materials. The incorporation of the furan and brominated cyclohexane (B81311) moieties could impart interesting physical or chemical properties. Additionally, this compound's structure could be modified to serve as a chemical probe to investigate specific biological targets or pathways, independent of potential therapeutic applications. This would involve conjugating this compound to reporter molecules or modifying its structure to enhance target interaction while minimizing off-target effects elifesciences.orgnih.gov. Research in this area would require careful design and rigorous validation of the resulting probes thermofisher.kr.
High-Throughput Screening Methodologies for Natural Product Derivatives
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large compound libraries fraunhofer.demdpi.combenthamscience.com. Given that this compound is a natural product derivative, HTS methodologies could be applied to screen libraries of this compound analogues or related natural products from Laurencia species for various biological activities mdpi.comnih.gov. HTS can involve in vitro biochemical and cell-based assays, utilizing various detection technologies fraunhofer.de.
Future research should focus on developing and applying HTS methodologies specifically tailored for identifying activities of this compound derivatives. This could involve creating diverse libraries of synthetic or semi-synthetic this compound analogues and screening them against a range of biological targets or phenotypic assays. The integration of automation and high throughput for the preparation of natural product extracts can be challenging, but adapting HTS for screening against cellular or molecular targets is more straightforward once extracts or pure compounds are obtained mdpi.com. HTS can help prioritize compounds for further investigation based on their activity profiles fraunhofer.de.
Comprehensive Biosynthetic Pathway Elucidation and Genetic Engineering Approaches for Natural Production
Understanding the complete biosynthetic pathway of this compound in Laurencia species is crucial for potential sustainable production and the generation of novel analogues through biosynthetic engineering. The biogenesis of snyderanes likely involves an asymmetric brominative cyclization of nerolidol (B1678203) followed by postcyclization modifications acs.orgnih.gov. However, the detailed enzymatic steps and genetic machinery involved in this compound biosynthesis are not fully elucidated.
Future research should aim to comprehensively map the biosynthetic pathway of this compound using techniques such as genomics, transcriptomics, and metabolomics. Identifying the genes encoding the enzymes responsible for each transformation step, particularly the brominative cyclization and furan ring formation, would be a key focus. With a complete understanding of the pathway, genetic engineering approaches could be employed to enhance this compound production in its native source or heterologous hosts wikipedia.orgnih.govnih.govfrontiersin.org. This could involve overexpressing key biosynthetic genes, blocking competing pathways, or introducing genes from other organisms to create novel, unnatural this compound derivatives wikipedia.orgnih.govfrontiersin.org.
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Mechanistic Prediction
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to accelerate various processes, including synthetic route design and the prediction of reaction outcomes and mechanisms chemrxiv.orgdrugdiscoveryonline.comresearchgate.netontosight.ainih.gov. Computer-aided synthesis planning (CASP) tools leverage AI and ML algorithms to perform retrosynthetic analysis and suggest potential synthetic routes chemrxiv.orgdrugdiscoveryonline.comontosight.ainih.gov. These tools can analyze large datasets of known reactions and prioritize routes based on factors such as feasibility, cost, and yield ontosight.ai.
Future research could utilize AI and ML to design more efficient and novel synthetic routes to this compound and its analogues. By training algorithms on existing synthetic data, including reactions involving similar furan and brominated cyclohexane structures, researchers could generate potential synthetic strategies that might not be immediately obvious through traditional retrosynthetic analysis chemrxiv.orgdrugdiscoveryonline.comnih.gov. Furthermore, AI and ML could be employed to predict the outcomes and mechanisms of key reactions in this compound synthesis, such as the electrophilic brominative cyclization, helping to optimize reaction conditions and understand the factors controlling stereoselectivity researchgate.net. Integrating retrosynthesis knowledge into data-driven CASP applications is expected to enhance their performance chemrxiv.orgnih.gov.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
